molecular formula C10H13BrClN3 B1345247 (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride CAS No. 1134570-17-4

(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride

Cat. No. B1345247
M. Wt: 290.59 g/mol
InChI Key: YDYMEXAWBPZGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .


Synthesis Analysis

The compound 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .


Molecular Structure Analysis

The molecular formula of 6-bromoimidazo[1,2-a]pyridine is C7H5BrN2 . The InChI Key is FXPMFQUOGYGTAM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The cyclization to form imidazopyridines is promoted by further bromination .


Physical And Chemical Properties Analysis

The compound appears as pale yellow crystals or powder . It has a melting point of 76.0-82.0°C and is slightly soluble in water .

Scientific Research Applications

Synthesis and Antibacterial Activity

One application of related compounds involves their synthesis for antibacterial purposes. A study highlighted the synthesis of new imidazo[1,2-a]pyridine derivatives, demonstrating remarkable antibacterial activities against model bacteria. This suggests the potential of such compounds in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Safety And Hazards

The compound is incompatible with strong oxidizing agents . It should be stored at room temperature . Prolonged exposure should be avoided and caution should be exercised when handling .

properties

IUPAC Name

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYMEXAWBPZGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C2N1C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride

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